(Rac)-Upacicalcet is a racemic mixture of Upacicalcet, a novel intravenous calcimimetic agent designed to treat secondary hyperparathyroidism, particularly in patients undergoing dialysis. It functions by acting on the calcium-sensing receptor (CaSR) located on parathyroid cells, which helps regulate parathyroid hormone secretion. This mechanism distinguishes it from traditional treatments and offers potential benefits for patients who do not respond adequately to existing therapies .
The synthesis of (Rac)-Upacicalcet involves several chemical reactions primarily utilizing aniline as a starting material. The process includes:
This synthetic route is advantageous for large-scale production due to its use of readily available reagents and mild reaction conditions.
(Rac)-Upacicalcet has the molecular formula and a molar mass of approximately 351.76 g/mol. The compound's structural characteristics include:
The primary reaction of (Rac)-Upacicalcet involves its interaction with the calcium-sensing receptor on parathyroid cells. Upon binding, it induces conformational changes that enhance the receptor's sensitivity to extracellular calcium levels, leading to reduced secretion of parathyroid hormone. This action is characterized as positive allosteric modulation, differentiating it from traditional antagonists or inverse agonists that inhibit receptor activity .
(Rac)-Upacicalcet operates through a mechanism involving:
Clinical studies have demonstrated significant efficacy in reducing intact parathyroid hormone levels compared to placebo treatments, indicating its potential as a therapeutic agent for secondary hyperparathyroidism .
These properties are essential for ensuring proper handling and application in research settings.
(Rac)-Upacicalcet is primarily utilized in research related to secondary hyperparathyroidism, particularly in hemodialysis patients. Its role as a calcimimetic agent allows researchers to explore new treatment paradigms for managing parathyroid hormone levels effectively. Additionally, ongoing studies are examining its safety profile and efficacy compared with traditional therapies, potentially expanding its application in clinical practice for managing disorders related to calcium homeostasis .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2